molecular formula C11H12ClNO3 B172577 2-Chloro-4-morpholinobenzoic acid CAS No. 175153-55-6

2-Chloro-4-morpholinobenzoic acid

Cat. No. B172577
M. Wt: 241.67 g/mol
InChI Key: AJCOZBPUPGTLME-UHFFFAOYSA-N
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Description

2-Chloro-4-morpholinobenzoic acid is a chemical compound with the molecular formula C11H12ClNO3 . It is a derivative of morpholine, which is a common structural motif found in various natural products and drug molecules .


Synthesis Analysis

The synthesis of morpholine derivatives has been reported in the literature. For instance, a new series of morpholine derivatives was prepared by reacting morpholine with ethyl chloro acetate in the presence of triethylamine as a catalyst .


Molecular Structure Analysis

The molecular structure of 2-Chloro-4-morpholinobenzoic acid consists of a morpholine ring attached to a benzoic acid group with a chlorine atom at the 2-position . The InChI key for this compound is AJCOZBPUPGTLME-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The molecular weight of 2-Chloro-4-morpholinobenzoic acid is 241.67 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound also has a rotatable bond count of 2 .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Derivatives : 2-Chloro-4-morpholinobenzoic acid and its derivatives, such as 4-chloro-2-(morpholine-4-carbonyl)phenyl-4'-methoxybenzoate, have been synthesized and structurally analyzed for potential biological applications, including as molluscicidal agents (Duan et al., 2014).

Biochemistry and Pharmacology

  • Antimicrobial Activity : Novel analogues of 2-Chloro-4-morpholinobenzoic acid, specifically 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamides, have been synthesized and shown to possess antimicrobial properties. Their effectiveness was tested against various fungal and bacterial strains, demonstrating potential as bioactive compounds (Jayadevappa et al., 2012).

Chemical Stability and Degradation

  • Stability Analysis : The stability and degradation of morpholinium compounds, including those similar to 2-Chloro-4-morpholinobenzoic acid, have been studied under various conditions. These studies are crucial for understanding the durability and breakdown of such compounds in different environments (Varynskyi & Kaplaushenko, 2019).

Environmental and Analytical Chemistry

  • Environmental Impact : Research has been conducted on the environmental impact of related compounds, such as 2,4-dichlorophenoxyacetic acid, a herbicide that shares structural similarities with 2-Chloro-4-morpholinobenzoic acid. These studies help in understanding the ecological footprint and potential risks associated with such chemicals (Zuanazzi et al., 2020).

Safety And Hazards

2-Chloro-4-morpholinobenzoic acid is harmful if swallowed, inhaled, or in contact with skin. It may cause respiratory irritation and serious eye irritation .

Future Directions

The active pharmaceutical ingredient 2-chloro-4-nitrobenzoic acid, which is structurally similar to 2-Chloro-4-morpholinobenzoic acid, has shown promise as a potentially novel therapy for immunodeficiency diseases as an anti-viral and anti-cancer agent . This suggests potential future directions for the study and application of 2-Chloro-4-morpholinobenzoic acid.

properties

IUPAC Name

2-chloro-4-morpholin-4-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO3/c12-10-7-8(1-2-9(10)11(14)15)13-3-5-16-6-4-13/h1-2,7H,3-6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJCOZBPUPGTLME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=C(C=C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70377014
Record name 2-Chloro-4-(morpholin-4-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-morpholinobenzoic acid

CAS RN

175153-55-6
Record name 2-Chloro-4-(morpholin-4-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2-chloro-4-morpholin-4-yl-benzoic acid methyl ester (3.08 g, 12.0 mmol) and 6N NaOH (2.5 mL, 15 mmol) in methanol (50 mL) and water (7.5 mL) was stirred 24 h at room temperature, then acidified with 2N HCl. The precipitate was filtered off, washed with water and dried to provide 2-chloro-4-morpholin-4-yl-benzoic acid (2.56 g, 88% yield) as a white solid. This intermediate (10.6 mmol) was suspended in tert-butanol (20 mL), treated with diphenylphosphoryl azide (2.30 mL, 10.6 mmol), then with triethylamine (1.45 mL, 10.6 mmol), was stirred at reflux for 20 h and evaporated. Purification by flash chromatography (SiO2) eluted with 2:8 ethyl acetate:hexanes provided (2-chloro-4-morpholin-4-yl-phenyl)-carbamic acid tert-butyl ester (2.84 g) as a mixture (˜1:1) with 2-chloro-4-morpholin-4-yl-benzoic acid tert-butyl ester. This mixture was carried on without further purification. 1H-NMR (CDCl3, 500 MHz) 8.0 (br, 1H), 7.80 (d, 1H), 7.4 (d, 1H), 6.90 (d, 1H), 6.87 (d, 1H), 6.84 (dd, 1H), 6.75 (dd, 1H), 3.87 (m, 8H), 3.26 (m, 4H), 3.11 (m, 4H), 1.61 (s, 9H), 1.55 (s, 9H) ppm; MS (FIA) 313.1 (M+H); HPLC (Method A) 3.70 min.
Quantity
3.08 g
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
7.5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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